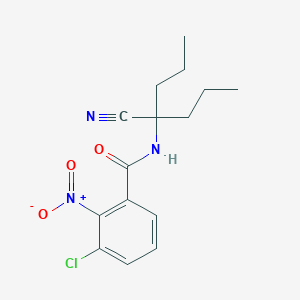

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide has been reported in various studies. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved the use of H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in a DMF medium at room temperature . These methods provide a basis for the synthesis of the compound , suggesting that similar techniques and conditions could be applied for its synthesis.

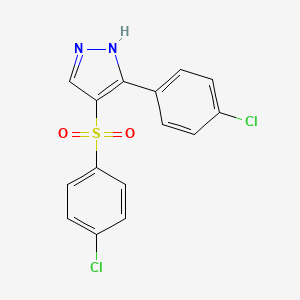

Molecular Structure Analysis

X-ray diffraction analysis has been a common technique to determine the crystal structure of similar compounds. For example, N-Cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group P21/n, with specific cell parameters and is stabilized by N–H⋯O hydrogen bonds . The molecular structure of these compounds is crucial for understanding their properties and reactivity, which can be inferred to be similar for 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide.

Chemical Reactions Analysis

The reactivity of N-chloro-N-methoxy-4-nitrobenzamide has been studied, showing that it reacts with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields N, N’-bis(4-nitrobenzoyl)-N, N’-dimethoxyhydrazine . These reactions indicate the potential reactivity of the amide nitrogen atom and the influence of substituents on the benzamide moiety, which could be extrapolated to the compound of interest.

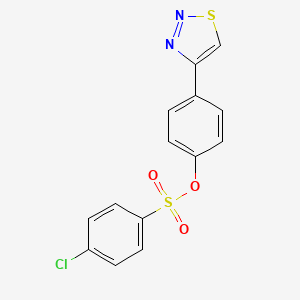

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been extensively studied. Vibrational analysis of 4-chloro-3-nitrobenzonitrile, for example, was conducted using experimental and theoretical methods, providing insights into the harmonic and anharmonic vibrational frequencies, which are important for understanding the physical properties of the compound . The HOMO and LUMO analysis, as well as the first hyperpolarizability and infrared intensities, are reported for 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, which are indicative of the electronic properties and stability of the molecule . These analyses are relevant for predicting the behavior of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide under various conditions.

Wissenschaftliche Forschungsanwendungen

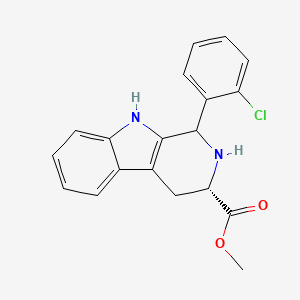

Crystal Engineering and Material Science

Compounds similar to 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide have been studied in crystal engineering, focusing on their interactions and assembly in solid-state structures. For example, studies on molecular tapes mediated by hydrogen and halogen bonds in complexes involving nitrobenzoic acid derivatives have shown the potential of these interactions in crystal design (Saha, Nangia, & Jaskólski, 2005). Similarly, the design of ternary cocrystals utilizing hydrogen and halogen bonds has been demonstrated, showing the versatility of these interactions in constructing complex crystal structures (Tothadi & Desiraju, 2013).

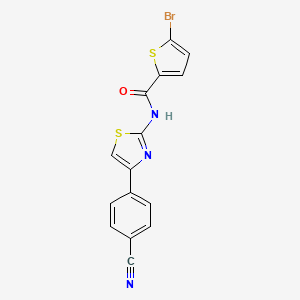

Drug Development and Bioactivity

Nitroaromatic compounds, which share structural similarities with 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide, have been explored for their bioactive properties, particularly in antitumor activities. For instance, the nitroaromatic compound N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide has shown significant antitumor activity, and its preformulation, degradation, and formulation studies have been conducted to assess its chemical behavior and therapeutic potential (Sena et al., 2017).

Photocatalytic Degradation and Environmental Applications

Studies on photocatalytic degradation using titanium dioxide and its applications in environmental remediation have shown the potential use of nitroaromatic compounds in enhancing the rate of mineralization of pollutants (Torimoto et al., 1996). Such research highlights the possible application of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide and similar compounds in environmental science, particularly in the degradation of harmful substances.

Eigenschaften

IUPAC Name |

3-chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3/c1-3-8-15(10-17,9-4-2)18-14(20)11-6-5-7-12(16)13(11)19(21)22/h5-7H,3-4,8-9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIRHAZYKYGNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)

![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)

![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)